N-(4-carbamoylphenyl)-4-phenylbenzamide
Description
N-(4-carbamoylphenyl)-4-phenylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with a 4-phenyl group and a 4-carbamoylphenyl moiety. This compound shares structural similarities with several pharmacologically active benzamide derivatives, which often exhibit biological activities such as antiviral, antimicrobial, or enzyme inhibitory properties . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminobenzamide precursors, as seen in analogous compounds (e.g., N-(4-carbamoylphenyl)furan-2-carboxamide (CFC)) .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)16-10-12-18(13-11-16)22-20(24)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H,(H2,21,23)(H,22,24) |
InChI Key |
PPAMIHKEQPESBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-phenylbenzamide typically involves the reaction of 4-aminobenzoic acid with 4-biphenylcarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-carbamoylphenyl)-4-phenylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Hydrogen-Bonding and Structural Features
| Compound | Intramolecular Interactions | Intermolecular Interactions | Dihedral Angles (°) |
|---|---|---|---|
| This compound | Not reported | Likely π–π stacking | Rigid planar structure |
| Tetrafluorobenzamide thiourea derivative | N–H⋯O, N–H⋯S | N–H⋯O, N–H⋯F, π–π stacking | 47.79, 35.54 (flexible core) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
